An In-Depth Technical Guide to the Synthesis and Characterization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
An In-Depth Technical Guide to the Synthesis and Characterization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
Introduction: Bridging Renewable Feedstocks and Advanced Polymer Systems
In the relentless pursuit of sustainable and high-performance materials, the convergence of renewable feedstocks with functional monomers represents a critical frontier. (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate, also known as mevalonic lactone methacrylate (MVLMA), stands as a compelling example of this synergy. This monomer elegantly combines the structural features of a methacrylate—a widely utilized functional group in polymer chemistry for its ability to undergo free-radical polymerization—with a pendant mevalonic lactone moiety. Mevalonic lactone (MVL) is a naturally occurring, sugar-based molecule, positioning MVLMA as a partially renewable building block for a new generation of functional polymers.[1][2]
The incorporation of the lactone ring into a polymer backbone offers intriguing possibilities for tailoring material properties. Lactones are known to be susceptible to ring-opening reactions, which can be leveraged for creating biodegradable polyesters or for post-polymerization modification to introduce a variety of functional groups.[1] This dual reactivity—the polymerizable methacrylate and the reactive lactone ring—makes MVLMA a versatile monomer for applications in drug delivery, specialty coatings, and advanced biomaterials.
This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate and a detailed protocol for its structural characterization. The methodologies presented herein are grounded in established principles of organic synthesis and analytical chemistry, offering researchers a reliable foundation for producing and verifying this high-value monomer.
Synthesis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
The synthesis of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate is most effectively achieved through the esterification of (±)-mevalonic lactone with methacryloyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the mevalonic lactone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride.
The causality behind the choice of reagents and conditions is paramount for a successful synthesis. Methacryloyl chloride is selected for its high reactivity, which facilitates the esterification of the tertiary alcohol of mevalonic lactone. A non-nucleophilic tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.[3] The reaction is conducted at a low temperature to minimize the potential for polymerization of the methacrylate product.[3] Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive methacryloyl chloride.
Experimental Protocol
Materials:
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(±)-Mevalonic lactone (4-hydroxy-4-methyl-oxan-2-one)
-
Methacryloyl chloride
-
Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (±)-mevalonic lactone (1.0 eq) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.
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Addition of Base: Triethylamine (1.2 eq) is added to the stirred solution.
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Addition of Acyl Chloride: Methacryloyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
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Reaction: The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12-16 hours.
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Workup: The reaction is quenched by the addition of deionized water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate as a clear oil.
Characterization of (4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
A rigorous characterization is essential to confirm the identity and purity of the synthesized monomer. A combination of spectroscopic techniques provides a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural assignment of the target molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
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Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):
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Vinyl Protons: Two distinct signals corresponding to the terminal vinyl protons of the methacrylate group are expected around δ 6.1 and 5.6 ppm.
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Lactone Ring Protons: Methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected in the range of δ 4.3-4.5 ppm. The other two methylene protons of the lactone ring will appear as complex multiplets between δ 1.9 and 2.7 ppm.
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Methyl Protons: A singlet for the methyl group on the lactone ring (-C(CH₃)-) is anticipated around δ 1.5 ppm. The methyl group on the methacrylate moiety (-C(CH₃)=CH₂) will appear as a singlet around δ 1.9 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.
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Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz): [4]
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Carbonyl Carbons: Two carbonyl signals are expected at the low-field end of the spectrum: the lactone carbonyl (C=O) around δ 171 ppm and the methacrylate ester carbonyl (C=O) around δ 166 ppm.
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Vinyl Carbons: The quaternary carbon of the double bond will appear around δ 136 ppm, and the terminal methylene carbon (=CH₂) will be around δ 126 ppm.
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Lactone Ring Carbons: The quaternary carbon bearing the methyl and ester groups (-C(CH₃)(O-)) is expected around δ 83 ppm. The methylene carbon adjacent to the ring oxygen (-O-CH₂-) should appear around δ 60 ppm. The other two methylene carbons of the lactone ring are expected in the range of δ 30-40 ppm.
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Methyl Carbons: The methyl carbon of the lactone ring will be around δ 25 ppm, and the methacrylate methyl carbon will be around δ 18 ppm.
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| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Methacrylate C=O | - | ~166 |
| Lactone C=O | - | ~171 |
| Methacrylate C=CH₂ | - | ~136 |
| Methacrylate C=CH₂ | ~6.1, ~5.6 | ~126 |
| Lactone C-CH₃ | - | ~83 |
| Lactone O-CH₂ | ~4.3 - 4.5 | ~60 |
| Lactone Ring CH₂'s | ~1.9 - 2.7 | ~30 - 40 |
| Lactone C-CH₃ | ~1.5 | ~25 |
| Methacrylate C-CH₃ | ~1.9 | ~18 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected FTIR Absorptions:
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C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The lactone carbonyl stretch typically appears at a higher wavenumber (around 1735 cm⁻¹) due to ring strain, while the methacrylate ester carbonyl will be observed around 1720 cm⁻¹.[5]
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C=C Stretching: A peak of medium intensity around 1636 cm⁻¹ is characteristic of the carbon-carbon double bond in the methacrylate group.[6]
-
C-O Stretching: Strong C-O stretching bands for the ester and lactone functionalities will be present in the fingerprint region, typically between 1150 and 1300 cm⁻¹.[5]
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak corresponding to the exact mass of C₁₀H₁₄O₄ (198.0892 g/mol ) should be observable, although it may be of low intensity.
-
Key Fragmentation Peaks: Common fragmentation patterns for methacrylates include the loss of the methoxy group or cleavage at the ester linkage. For this molecule, fragmentation of the lactone ring is also expected. A prominent peak at m/z 69 corresponding to the methacryloyl cation ([CH₂=C(CH₃)CO]⁺) would be a strong indicator of the methacrylate moiety.
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Conclusion
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate is a monomer of significant interest due to its renewable component and its versatile chemical functionality. The synthetic protocol detailed in this guide, based on the esterification of mevalonic lactone, is a reliable method for producing this compound with high purity. The subsequent characterization using a suite of spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—provides a self-validating system to ensure the structural integrity of the synthesized monomer. This guide serves as a foundational resource for researchers and scientists in the fields of polymer chemistry and materials science, enabling them to explore the full potential of this promising bio-based building block in the development of next-generation materials.
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